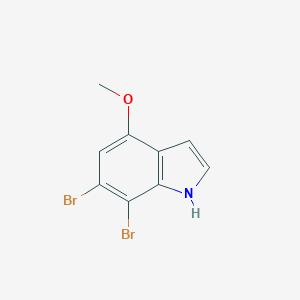![molecular formula C23H22O5S B127251 Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- CAS No. 141420-50-0](/img/structure/B127251.png)
Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- is a chemical compound commonly known as EMD 57033. It is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH) and has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
EMD 57033 selectively inhibits the enzyme Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs) in the body. EETs are important signaling molecules that have anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-, EMD 57033 increases the levels of EETs in the body, which can lead to beneficial effects on various physiological processes.
Efectos Bioquímicos Y Fisiológicos
EMD 57033 has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase the levels of EETs in various tissues, including the heart, liver, and kidney. In addition, EMD 57033 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to have analgesic effects by reducing pain sensitivity in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EMD 57033 for lab experiments is its selectivity for Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-. This allows researchers to study the effects of inhibiting Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- specifically, without affecting other enzymes or pathways. However, one limitation of EMD 57033 is its relatively low potency compared to other Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- inhibitors. This can make it more difficult to achieve the desired effects in some experiments.
Direcciones Futuras
There are several potential future directions for research on EMD 57033. One area of interest is its potential use in the treatment of hypertension. EETs have been shown to have beneficial effects on blood pressure regulation, and Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- inhibitors like EMD 57033 may be able to enhance these effects. Another potential area of research is the use of EMD 57033 in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is also interest in exploring the potential use of EMD 57033 in the treatment of pain, particularly neuropathic pain.
Métodos De Síntesis
The synthesis of EMD 57033 involves a multi-step process that includes the reaction of 4-(phenylmethoxy)benzaldehyde with 4-bromobenzene-1-sulfonyl chloride to form 4-[[4-(phenylmethoxy)phenyl]sulfonyl]benzaldehyde. The resulting compound is then reacted with 2-(chloromethyl)oxirane in the presence of a base to yield EMD 57033.
Aplicaciones Científicas De Investigación
EMD 57033 has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. In addition, EMD 57033 has been found to have beneficial effects on cardiovascular function and blood pressure regulation.
Propiedades
Número CAS |
141420-50-0 |
|---|---|
Nombre del producto |
Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- |
Fórmula molecular |
C23H22O5S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-methyl-2-[[4-(4-phenylmethoxyphenyl)sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C23H22O5S/c1-23(17-28-23)16-27-20-9-13-22(14-10-20)29(24,25)21-11-7-19(8-12-21)26-15-18-5-3-2-4-6-18/h2-14H,15-17H2,1H3 |
Clave InChI |
UIZMKKCVKQEXMO-UHFFFAOYSA-N |
SMILES |
CC1(CO1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CC1(CO1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Otros números CAS |
141420-50-0 |
Sinónimos |
4-Benzyloxy-4''-(2,3-epoxy-2-methylpropoxy)-diphenylsulfone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



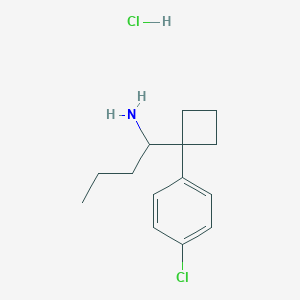
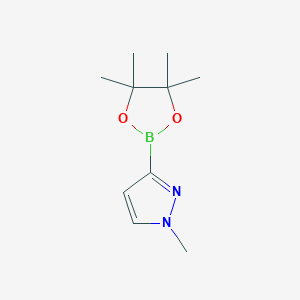
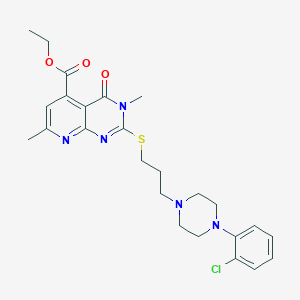
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
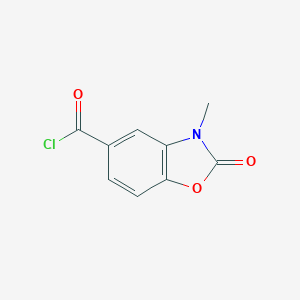
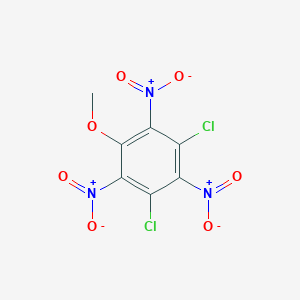
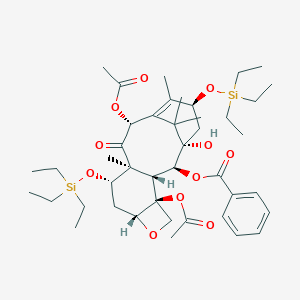
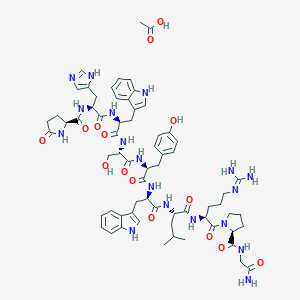
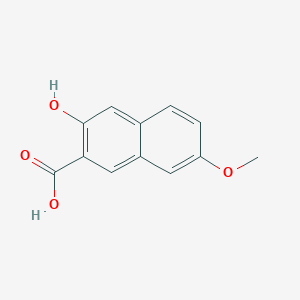
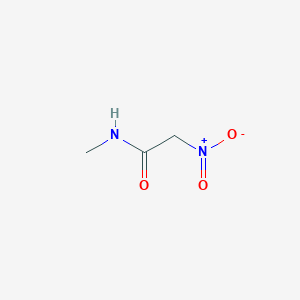
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
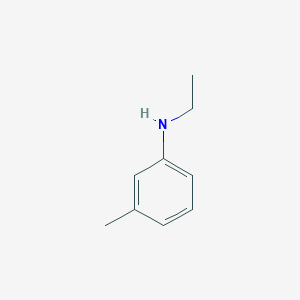
![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)
